3-Ethylbenzothiazolium Bromide
Overview
Description
3-Ethylbenzothiazolium Bromide is a chemical compound with the molecular formula C9H10BrNS and a molecular weight of 244.15 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
3-Ethylbenzothiazolium Bromide has been used as an efficient catalyst for the benzoin condensation . The catalyst was synthesized by the reaction of activated polyethylene glycol 10,000 (PEG-10000) with 4-methyl-5-thiazoleethanol (sulfurol). The reaction mixture undergoes a temperature-assisted phase transition and the catalyst is separated by simple filtration .Molecular Structure Analysis
The molecular structure of 3-Ethylbenzothiazolium Bromide consists of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis
3-Ethylbenzothiazolium Bromide has been known to catalyze the benzoin reaction . This reaction involves the union of two molecules of aromatic aldehydes to afford α-hydroxy ketones .Physical And Chemical Properties Analysis
3-Ethylbenzothiazolium Bromide is a solid at 20 degrees Celsius .Scientific Research Applications
Oxidative Reactions
3-Ethylbenzothiazolium bromide has been investigated for its role in oxidative reactions. Sorensen and Ingraham (1969) explored its oxidation by dimethyl sulfoxide under anaerobic conditions, yielding a trace of 3-benzyl-4-methyl-4-thiazolin-2-one (Sorensen & Ingraham, 1969).
Preparation Methods
Minkovska et al. (2016) developed a novel method for preparing 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide, involving heating 2-methylbenzothiazole with 2-bromoethanol and ethoxyethanol (Minkovska et al., 2016).
Catalytic Activities
Yen et al. (2006) demonstrated the use of benzothiazole, which reacts with benzyl bromide to produce N-benzylbenzothiazolium bromide, an air-stable heterocyclic carbene precursor. This compound, when treated with palladium compounds, shows catalytic activities toward Mizoroki−Heck coupling reactions (Yen et al., 2006).
Influence on Plant Growth
Sekerka (2014) reported the influence of 3-metoxycarbonylmethylbenzothiazolium bromide on the growth and mitotic activity of Vicia sativa L. roots, observing both stimulating and inhibiting effects depending on the concentration (Sekerka, 2014).
Corrosion Inhibition
Uqin et al. (2014) studied the effect of 1-ethyl-3-ethylbenzotriazolium bromide ionic liquid on the corrosion behavior of mild steel in acid media, demonstrating its inhibitory effects (Uqin et al., 2014).
Dimerization Chemistry
Doughty and Risinger (1987) explored the dimerization chemistry of thiazolium salts, including derivatives similar to 3-ethylbenzothiazolium bromide, revealing the formation of stable rearranged dimers (Doughty & Risinger, 1987).
Drug Sensitivity Assessment
Plumb et al. (1989) utilized tetrazolium dyes, closely related to benzothiazolium compounds, for measuring cell proliferation and drug sensitivity in a rapid screening assay, highlighting the importance of these compounds in biomedical research (Plumb, Milroy, & Kaye, 1989).
Synthesis of Novel Heterocycles
Bansal et al. (1992) synthesized new heterocycles, including 3-substituted thiazolo[3,2-d][1,4,2]diazaphosphole, using 3-substituted 2-aminothiazolium bromides, which are structurally similar to 3-ethylbenzothiazolium bromide (Bansal et al., 1992).
Cellular MTT Reduction
Liu et al. (1997) studied MTT reduction, a method often using thiazolium derivatives, to measure cell proliferation and neural cytotoxicity, highlighting the biochemical applications of these compounds (Liu, Peterson, Kimura, & Schubert, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-3-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYYTURPBHPFJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CSC2=CC=CC=C21.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954195 | |
Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylbenzothiazolium Bromide | |
CAS RN |
32446-47-2 | |
Record name | Benzothiazolium, 3-ethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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